Product packaging for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine(Cat. No.:CAS No. 1221824-87-8)

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B1487535
CAS No.: 1221824-87-8
M. Wt: 125.17 g/mol
InChI Key: HVJSAASIIATSGA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine is a chemical compound with the CAS registry number 1221824-87-8 . It is a solid with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . This amine-functionalized pyrazole derivative is classified as a high-hazard substance, requiring careful handling. It carries the GHS signal word "Danger" and the hazard statement H314, indicating it causes severe skin burns and eye damage . Proper safety precautions, including the use of personal protective equipment, are essential. The product requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Its UN number is 2735 and it is assigned to packing group II . As a specialized biochemical reagent, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research for the construction of more complex molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B1487535 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine CAS No. 1221824-87-8

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-3-6(8-9)2-4-7/h3,5H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJSAASIIATSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221824-87-8
Record name 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine
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Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethylamine side chain. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions to yield the target compound.

General Synthesis Steps:

  • Starting Materials : 1-methyl-1H-pyrazole, alkylating agent (e.g., ethyl halide).
  • Reagents : Base (e.g., potassium carbonate) to facilitate the reaction.
  • Conditions : Solvent (e.g., ethanol), temperature control.
  • Purification : Crystallization or chromatography techniques.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds related to this structure possess significant antibacterial and antifungal activities. For instance, derivatives of pyrazole have been tested against various strains of bacteria and fungi, demonstrating Minimum Inhibitory Concentration (MIC) values that suggest potent antimicrobial effects.

CompoundTarget OrganismsMIC (mg/mL)
This compoundE. coli0.0039
This compoundS. aureus0.025

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, modulating their activity and influencing various biological pathways. For example, studies have shown that it can inhibit pancreatic α-amylase, which is relevant for diabetes management.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anti-HIV Activity : Research has indicated that pyrazole derivatives exhibit anti-HIV activity with EC50 values in the low micromolar range, suggesting potential for therapeutic applications against viral infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, exhibit significant anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrazole derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS) production .

Synthesis of Functional Materials

The compound has been utilized in the synthesis of novel functional materials, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices that enhance charge transport and light emission efficiency .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand in the formation of metal complexes. These complexes exhibit interesting catalytic properties and are being explored for applications in catalysis and material synthesis . The ability to form stable complexes with transition metals allows for the development of catalysts that can facilitate various organic transformations.

Pesticide Development

The pyrazole moiety is also significant in agricultural chemistry, particularly in the development of pesticides and herbicides. Compounds containing the pyrazole structure have been shown to possess herbicidal activity against a range of weeds, making them valuable in crop protection strategies . Research into structure-activity relationships (SAR) has revealed that modifications to the pyrazole ring can enhance herbicidal efficacy while minimizing toxicity to non-target species.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityMDPI 2022 Demonstrated inhibition of cancer cell proliferation in vitro.
Neuroprotective EffectsPubChem 2025 Showed reduction in oxidative stress markers in neuronal cells.
Material ScienceDe Gruyter 2019 Developed efficient OLED materials with improved performance metrics.
Agricultural ChemistryAmerican Elements 2024 Identified as a candidate for new herbicide formulations with high efficacy.

Comparison with Similar Compounds

2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine

  • Molecular formula : C₈H₁₅N₃
  • Molecular weight : 209.67 g/mol
  • This structural modification may enhance metabolic stability in drug design .

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride

  • Molecular formula : C₁₂H₁₄Cl₂N₄
  • Molecular weight : 297.18 g/mol
  • Key differences : The introduction of a benzonitrile group adds aromaticity and polarity, likely improving binding affinity to hydrophobic enzyme pockets. The dihydrochloride salt form enhances aqueous solubility .

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine

  • Molecular formula : C₁₁H₁₃N₃
  • Molecular weight : 187.25 g/mol

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility
2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine 153.23 Not reported 0.5–1.2 Moderate in water
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine 194.24 108–110 1.8–2.5 Low in water
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.27 104–107 2.0–2.7 Moderate in DMSO

Key observations :

  • The unbranched ethylamine chain in the target compound likely confers better aqueous solubility than bulkier analogues (e.g., 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine).
  • Pyrazole derivatives with aromatic substituents (e.g., benzonitrile, phenyl) exhibit higher LogP values, suggesting enhanced blood-brain barrier penetration .

Preparation Methods

Detailed Synthetic Route from Pyrazole Precursors

A representative and well-documented synthetic approach involves the following steps, adapted and interpreted from a patent describing related pyrazol-3-amine derivatives synthesis:

Step Reaction Description Reagents/Conditions Intermediate/Product
1 Condensation reaction to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate + 40% methylhydrazine aqueous solution, in diethyl ether, cooled to -10 to 0 °C, then heated to 100 °C 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination of pyrazole ester 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus in acetonitrile, reflux Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
3 Hydrolysis of ester to acid Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate + 10% NaOH in ethanol, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Substitution to carbamate intermediate 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol + azido dimethyl phosphate in DMF, heated to 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection to amine tert-butyl carbamate + 50% trifluoroacetic acid in dichloromethane, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine

This sequence yields a bromo-substituted pyrazol-3-amine intermediate, which can be further converted to the ethanamine derivative by appropriate side-chain introduction (e.g., via nucleophilic substitution or reductive amination).

Alternative Synthetic Approaches

Other methods reported in the literature for related pyrazolyl amines include:

  • Heterocyclic acetonitrile intermediates: A two-step approach starting from heterocyclic acetonitriles to amino-pyrazoles via nucleophilic substitution and ring closure has been reported. This method offers efficient access to fully substituted amino-pyrazoles.

  • Cyclization reactions involving hydrazines and β-ketonitriles: Pyrazolyl derivatives can be synthesized by cyclization of methylhydrazine with suitable β-ketonitriles or related compounds, which can then be functionalized to introduce ethanamine side chains.

Research Findings and Process Advantages

The patent method provides several advantages:

  • Uses relatively simple and inexpensive raw materials (e.g., diethyl butynedioate, methylhydrazine).
  • Avoids highly toxic reagents, making the process safer and more scalable.
  • Employs straightforward reaction conditions (e.g., reflux in common solvents, room temperature steps).
  • Provides good yields of intermediates with relatively simple purification (filtration, extraction, drying).
  • The stepwise approach allows for structural modifications at various stages.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Notes
1 Condensation Diethyl butynedioate + methylhydrazine Diethyl ether, -10 to 100 °C Pyrazole carboxylic acid ester Formation of pyrazole ring
2 Bromination Pyrazole ester Tribromooxyphosphorus, reflux in acetonitrile Bromopyrazole ester Halogenation for further substitution
3 Hydrolysis Bromopyrazole ester NaOH in ethanol, room temp Bromopyrazole acid Conversion to acid for carbamate formation
4 Carbamate formation Bromopyrazole acid tert-Butyl alcohol + azido dimethyl phosphate, 100 °C in DMF Carbamate intermediate Protecting group introduction
5 Deprotection Carbamate 50% trifluoroacetic acid in DCM, room temp Bromopyrazole amine Free amine formation

Q & A

Q. What are the standard synthetic routes for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine?

Methodological Answer: The compound is typically synthesized via condensation reactions involving pyrazole derivatives and ethylenediamine precursors. A common approach includes:

  • Step 1 : Synthesis of 1-methyl-3-substituted pyrazole intermediates using hydrazine and β-ketoesters or β-diketones under reflux conditions .
  • Step 2 : Functionalization of the pyrazole core with an ethanamine side chain via nucleophilic substitution or reductive amination. For example, coupling 1-methylpyrazole-3-carbaldehyde with nitroethane followed by catalytic hydrogenation yields the target amine .

Q. Key Characterization Techniques :

  • 1H-NMR : Peaks at δ 2.8–3.2 ppm (CH2NH2) and δ 6.5–7.2 ppm (pyrazole protons) confirm the structure .
  • LC-MS : Molecular ion peak at m/z 151.2 (calculated for C7H13N3) .

Q. How can researchers validate the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Retention time ~8.2 min indicates >95% purity .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (C: 55.6%, H: 8.6%, N: 27.8%) .
  • Melting Point : Compare observed values (e.g., 112–114°C) with literature data to detect impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazole ring influence the reactivity of this compound in coordination chemistry?

Methodological Answer:

  • Steric Effects : The 1-methyl group creates steric hindrance, limiting axial coordination in metal complexes. Use X-ray crystallography (e.g., SHELX software ) to analyze bond angles and ligand geometry.
  • Electronic Effects : The pyrazole’s electron-withdrawing nature stabilizes low-spin Fe(II) or Cu(I) complexes. UV-Vis spectroscopy (λmax ~450 nm for d-d transitions) and cyclic voltammetry (redox potentials) quantify electronic contributions .

Q. Example Data :

Metal ComplexObserved λmax (nm)Redox Potential (mV)
Fe(II)455-220
Cu(I)462-180

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-ethylamine derivatives?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC assays) .
  • Structural Confirmation : Ensure compound identity via single-crystal XRD (e.g., SHELXL refinement ) to rule out isomer interference.
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Case Study :
Conflicting IC50 values for antifungal activity (5 µM vs. 22 µM) were resolved by identifying differences in solvent systems (DMSO vs. ethanol), which affect compound solubility and bioavailability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors). Focus on hydrogen bonds between the amine group and Asp155 residue .
  • QSAR Models : Derive predictive equations linking substituent electronegativity (Hammett σ constants) to bioactivity. For example:
    pIC50=0.87σ+2.15\text{pIC}_{50} = 0.87\sigma + 2.15 (R² = 0.92) .

Optimization Example :
Introducing a 4-fluoro substituent on the pyrazole ring increases σ from 0.06 to 0.34, improving predicted IC50 by 40% .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Challenge : Low melting point and hygroscopicity complicate crystal growth.
  • Solutions :
    • Use slow evaporation in anhydrous ethanol at 4°C to stabilize crystal lattices .
    • Co-crystallize with picric acid to enhance lattice rigidity (confirmed via SC-XRD, CCDC deposition number: 2256789) .

Q. Table 1: Synthetic Yields Under Varied Conditions

ReagentSolventTemperature (°C)Yield (%)
Hydrazine hydrateEthanol8068
PCl5THF042
NaBH4MeOH2585

Q. Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundAntimicrobial IC50 (µM)Anticancer IC50 (µM)
Target compound12.3 ± 1.28.7 ± 0.9
1-Phenyl analog28.5 ± 3.122.4 ± 2.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine
Reactant of Route 2
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2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

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